molecular formula C18H16N2O5 B8523888 4(3H)-Pyrimidinone,6-hydroxy-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)-

4(3H)-Pyrimidinone,6-hydroxy-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)-

Cat. No. B8523888
M. Wt: 340.3 g/mol
InChI Key: CQDVMXQWHMSOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05292740

Procedure details

In analogy to Example 1, paragraph d), 7.63 g of dimethyl (o-methoxyphenoxy)malonate and 5.6 g of p-methoxy-benzamidine hydrochloride were condensed to give 2-(p-methoxyphenyl)-5-(o-methoxyphenoxy)-6-hydroxy-4(3H)-pyrimidinone. Reaction of this compound in analogy to Example 1, paragraph e), yielded 4,6-dichloro-2-(p-methoxyphenyl)-5-(o-methoxyphenoxy)-pyrimidine, m.p. 113°-114° C., from which in analogy to Example 1, paragraph f), there was obtained p-tert-butyl-N-[6-chloro-5-(o-methoxyphenoxy)-2-(p-methoxyphenyl)-4-pyrimidinyl]benzenesulfonamide, m.p. 221°-222° C.
Quantity
7.63 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:18]=[CH:17][CH:16]=[CH:15][C:4]=1[O:5][CH:6]([C:11]([O:13]C)=O)[C:7]([O:9]C)=O.Cl.[CH3:20][O:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([NH2:28])=[NH:27])=[CH:24][CH:23]=1>>[CH3:20][O:21][C:22]1[CH:23]=[CH:24][C:25]([C:26]2[NH:28][C:7](=[O:9])[C:6]([O:5][C:4]3[CH:15]=[CH:16][CH:17]=[CH:18][C:3]=3[O:2][CH3:1])=[C:11]([OH:13])[N:27]=2)=[CH:29][CH:30]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.63 g
Type
reactant
Smiles
COC1=C(OC(C(=O)OC)C(=O)OC)C=CC=C1
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
Cl.COC1=CC=C(C(=N)N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NC(=C(C(N1)=O)OC1=C(C=CC=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.